Omeprazole-d3 Sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Neuro-Inflammation Research

Field: Neurology

Method: In the study, Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture).

Results: Several new metabolites of Omeprazole were identified in both brain and plasma samples.

Drug Release from Solid Dosage Forms

Field: Pharmaceutical Technology

Application: The release kinetics of Omeprazole from solid dosage forms have been investigated.

Pharmacokinetic Studies

Field: Pharmacokinetics

Application: Omeprazole-d3 Sulfide is used to track the metabolism and distribution of Omeprazole sulfide in the body.

Results: This provides valuable insights into the drug’s pharmacokinetic properties.

Anti-Inflammatory Effects in the Brain

Method: Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture).

Stable Isotope Tracer in Pharmacokinetic Studies

Treatment of Acid-Related Disorders

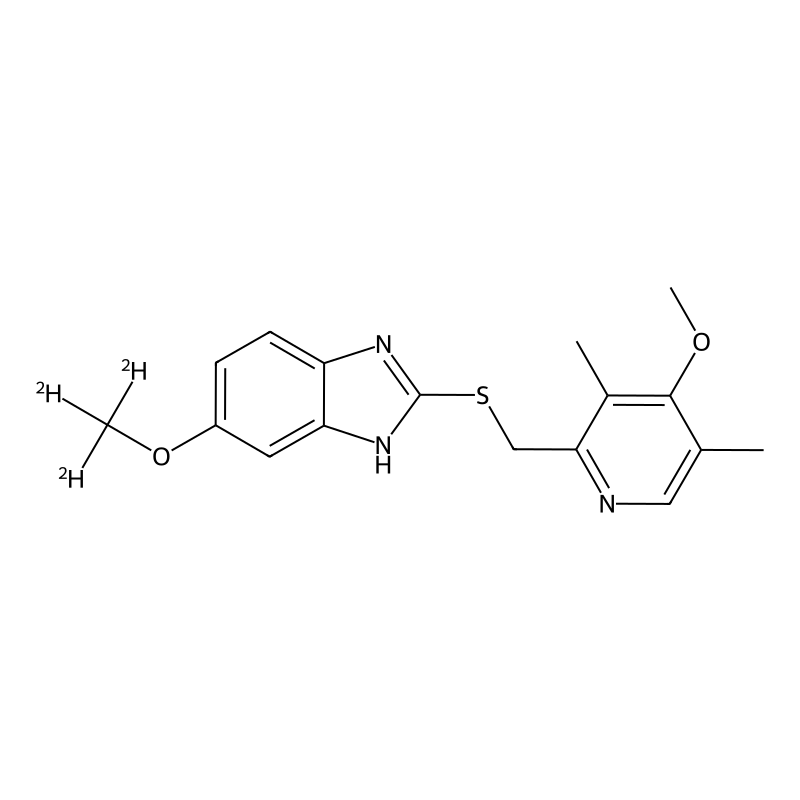

Omeprazole-d3 Sulfide is a deuterium-labeled derivative of Omeprazole Sulfide, which is itself a metabolite of the widely used proton pump inhibitor, Omeprazole. The chemical formula for Omeprazole-d3 Sulfide is C₁₇H₁₉N₃O₂S, and it features a unique structure that includes a benzimidazole ring and a sulfide group. The deuteration enhances its stability and allows for more precise tracking in biological studies, making it valuable in pharmacokinetic research.

Omeprazole-d3 Sulfide itself likely doesn't have a specific mechanism of action. Its significance lies in its relation to Omeprazole Sulfide. Omeprazole Sulfide is believed to be an inactive metabolite of Omeprazole, although some studies suggest it might have weak inhibitory effects on gastric acid secretion [, ].

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reduction reactions can revert the sulfoxide back to the sulfide form, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Substitution reactions may occur at the benzimidazole or pyridine rings, often involving nucleophiles such as halides or amines under acidic or basic conditions .

The primary biological activity of Omeprazole-d3 Sulfide lies in its function as a proton pump inhibitor. It irreversibly inhibits the H+/K+ ATPase enzyme located in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism results in an increase in gastric pH, providing therapeutic benefits for conditions like gastroesophageal reflux disease and peptic ulcers . The compound's pharmacokinetics show that it has a bioavailability ranging from 35% to 76%, influenced by factors such as metabolic pathways involving cytochrome P450 enzymes .

The synthesis of Omeprazole-d3 Sulfide typically involves the deuteration of Omeprazole Sulfide using deuterated reagents and solvents under controlled conditions. Key methods include:

- Catalytic Hydrogenation: Utilizing deuterium gas and deuterated solvents to achieve efficient deuteration.

- Oxidation-Reduction Pathways: Employing specific reagents to facilitate the transformation from Omeprazole to its sulfide form before introducing deuterium .

Omeprazole-d3 Sulfide is primarily utilized in research settings to study drug metabolism and pharmacokinetics due to its stable isotope labeling. Its applications include:

- Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Omeprazole-related compounds.

- Drug

Research has shown that Omeprazole-d3 Sulfide can interact with various drugs, particularly those metabolized by cytochrome P450 enzymes. Notably, it may influence the metabolism of other medications, leading to altered therapeutic effects or increased risk of side effects. For instance, co-administration with antiplatelet agents may necessitate careful monitoring due to potential adverse interactions .

Several compounds share structural or functional similarities with Omeprazole-d3 Sulfide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Esomeprazole | S-enantiomer of Omeprazole | Improved bioavailability and efficacy |

| Lansoprazole | Benzimidazole ring with methoxy groups | Faster onset of action compared to Omeprazole |

| Rabeprazole | Contains a thiazole ring | More potent inhibition of gastric acid secretion |

| Pantoprazole | Pyridine ring structure | Longer half-life; less interaction with CYP enzymes |

Omeprazole-d3 Sulfide stands out due to its deuterium labeling, which allows for enhanced tracking in metabolic studies compared to its non-labeled counterparts.

Molecular Structure and Deuterium Labeling

Omeprazole-d3 Sulfide is a deuterium-labeled analytical standard with the molecular formula C17H16D3N3O2S and a molecular weight of 332.44 g/mol [1] [3] [7]. The compound is systematically named as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole [1] [3]. The Chemical Abstracts Service registry number for this compound is 922730-98-1 [1] [2] [5].

The molecular structure consists of a benzimidazole ring system linked to a substituted pyridine moiety through a thioether (sulfide) bridge [1] [3]. The key structural difference from the unlabeled omeprazole sulfide lies in the incorporation of three deuterium atoms replacing the hydrogen atoms in the methoxy group attached to the benzimidazole ring at the 6-position [1] [2]. This specific deuteration pattern is designated as trideuteriomethoxy, where the methoxy group (-OCH3) is replaced with -OCD3 [1] [5].

The benzimidazole portion of the molecule contains nitrogen atoms at positions 1 and 3 of the five-membered ring, with the sulfide linkage attached at position 2 [1]. The pyridine ring carries three substituents: methoxy groups at the 4-position, and methyl groups at both the 3- and 5-positions [1] [3]. The structural integrity is maintained through the methylsulfanyl bridge connecting the two heterocyclic systems [1].

The incorporation of deuterium atoms provides distinct advantages for analytical applications, as the deuterium isotope effect allows for enhanced tracking and quantification in mass spectrometric analyses [2] [6]. The deuterium labeling specifically targets the 6-methoxy position of the benzimidazole ring, which represents the primary site of metabolic transformation in the parent omeprazole molecule [2] [14].

Physical Properties

Omeprazole-d3 Sulfide presents as a solid material at room temperature, typically appearing as a white to off-white powder or beige solid [3] [9] [16]. The compound demonstrates characteristic physical properties that are consistent with its benzimidazole-pyridine structural framework.

The molecular weight of 332.44 g/mol reflects the incorporation of three deuterium atoms, representing an increase of approximately 3 atomic mass units compared to the non-deuterated analog [1] [3] [7]. The compound exhibits a topological polar surface area of 85.3 Ų, indicating moderate polarity [7]. The structure contains one hydrogen bond donor and five hydrogen bond acceptors, contributing to its solubility characteristics [7].

The compound possesses five rotatable bonds, providing conformational flexibility that may influence its interactions in analytical systems [7]. The canonical SMILES representation is CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC, while the deuterated specific SMILES notation incorporates the isotopic labeling as [2H]C([2H])([2H])Oc1ccc2[nH]c(SCc3ncc(C)c(OC)c3C)nc2c1 [5].

Thermal properties indicate that related omeprazole sulfide compounds typically exhibit melting points in the range of 115-119°C [9]. However, specific melting point and boiling point data for the deuterated analog remain undetermined according to safety documentation [13]. The compound shows no significant flammability risk and does not present explosion hazards under normal handling conditions [13].

The compound demonstrates stability under recommended storage conditions, with manufacturers indicating that it remains stable for at least two years when stored at -20°C and protected from light and moisture [9] [20]. After three years of storage, re-analysis for chemical purity is recommended before use [20].

Solubility and Stability

The solubility profile of Omeprazole-d3 Sulfide follows patterns established for structurally related omeprazole derivatives. The compound demonstrates solubility in organic solvents including dimethyl sulfoxide at concentrations up to 100 mg/mL (300.81 mM), requiring ultrasonic treatment for complete dissolution [6]. Additional solvent compatibility includes acetonitrile and chloroform [2].

Research on the parent omeprazole sulfide compound provides insight into the solubility behavior expected for the deuterated analog [10]. Systematic solubility studies conducted across temperature ranges from 280.35 to 319.65 K demonstrate that solubility increases with temperature in various organic solvents [10]. The solubility data shows good correlation with both the modified Apelblat equation and the lambda-h equation, indicating predictable thermodynamic behavior [10].

In the studied solvent systems, omeprazole sulfide exhibited relatively low solubilities in acetone, isopropanol, and ethyl acetate across all tested temperatures [10]. Conversely, higher solubilities were observed in methanol, ethanol, and 95% ethanol, with these solvents showing greater temperature sensitivity [10]. The solubility variations suggest that methanol and ethanol present optimal conditions for recrystallization processes [10].

The thermodynamic analysis of the dissolution process reveals that the solution process is endothermic, with enthalpy change being the larger contributor to the standard molar Gibbs energy of solution [10]. This thermodynamic profile indicates that higher temperatures favor dissolution, consistent with the observed temperature-dependent solubility increases [10].

Chemical stability studies indicate that Omeprazole-d3 Sulfide maintains its structural integrity under appropriate storage conditions [13] [20]. The compound shows no dangerous decomposition products under normal conditions and demonstrates chemical stability when stored at temperatures between 2-8°C or at room temperature, depending on specific formulation requirements [5] [9] [20].

The deuterium labeling contributes to enhanced stability compared to hydrogen analogs due to the kinetic isotope effect [26] [29]. The carbon-deuterium bond strength exceeds that of carbon-hydrogen bonds, potentially reducing rates of metabolic degradation and extending the analytical utility of the compound [29].

Isotopic Purity and Analytical Verification

The isotopic purity of Omeprazole-d3 Sulfide represents a critical parameter for its application as an analytical standard. Commercial preparations typically achieve isotopic purity levels exceeding 99% deuterated forms, encompassing d1-d3 isotopomers [2]. High-performance liquid chromatography analysis confirms chemical purity levels of ≥95% to >99%, depending on the specific preparation [2] [5] [12].

Nuclear magnetic resonance spectroscopy serves as the primary method for isotopic purity verification, with H-NMR analysis confirming ≥90.0% isotopic incorporation in analytical grade materials [5]. The deuterium content is specifically verified through the absence of characteristic proton signals corresponding to the methoxy group at the 6-position of the benzimidazole ring [5].

Mass spectrometric analysis provides definitive structural confirmation and isotopic verification [14]. The molecular ion peak appears at m/z 346.1 for the [M + H]+ species, with characteristic fragmentation patterns that distinguish the deuterated compound from its non-labeled analog [14]. Key fragment ions include m/z 198.1, which corresponds to the pyridine-containing portion of the molecule after loss of the benzimidazole segment [14].

The analytical verification protocol typically employs liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for comprehensive characterization [14]. Information-dependent analysis methods enable detailed fragmentation studies that confirm both the structural integrity and isotopic labeling pattern [14]. The mass difference of 3 daltons between deuterated and non-deuterated analogs provides clear differentiation in full-scan mass spectra [14].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Chemical Purity | ≥95-99% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥90-99% | H-Nuclear Magnetic Resonance |

| Deuterium Content | >99% atom D | Mass Spectrometry |

| Molecular Ion | m/z 346.1 [M + H]+ | Electrospray Ionization Mass Spectrometry |

| Primary Fragment | m/z 198.1 | Tandem Mass Spectrometry |

Quality control procedures for isotopic purity assessment involve comparison with certified reference standards and validation through multiple analytical techniques [5] [14]. The analytical methods demonstrate precision and accuracy within ±25% of nominal values across the working concentration range [14]. Calibration curves typically exhibit correlation coefficients ≥0.999 using quadratic regression with appropriate weighting factors [14].

The deuterium isotope effect manifests in spectroscopic analyses through characteristic shifts and splitting patterns that confirm successful isotopic incorporation [26] [28]. The C-D bond vibrational frequencies appear at lower wavenumbers compared to C-H bonds in infrared spectroscopy, providing additional verification of deuterium substitution [26].

Omeprazole-d3 Sulfide represents a critical intermediate in the synthesis of deuterated proton pump inhibitors, with its preparation requiring sophisticated deuteration methodologies that maintain both chemical integrity and isotopic purity [1] [2]. The compound serves as a precursor to omeprazole and esomeprazole through controlled oxidation processes, making its synthesis a pivotal step in pharmaceutical manufacturing [3] [4].

Primary Synthetic Pathways

The synthesis of Omeprazole-d3 Sulfide follows established benzimidazole-pyridine coupling methodologies with specific adaptations for deuterium incorporation [5] [6]. The conventional approach involves the reaction of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine under basic conditions [7]. However, for the deuterated analog, the methoxy group at the 6-position of the benzimidazole ring must be introduced using deuterated methanol (CD₃OD) or other deuterated methylating agents [1] [8].

The nucleophilic substitution reaction proceeds through an SN2 mechanism, where the mercapto group attacks the activated chloromethyl carbon, forming the crucial sulfide linkage [4]. This reaction typically requires an alkaline environment (pH 8-10) and is conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic displacement [6].

Deuteration Strategies

Hydrogen Isotope Exchange Methodology

The most widely employed approach for introducing deuterium into pharmaceutical compounds utilizes hydrogen isotope exchange (HIE) reactions [9] [10]. For Omeprazole-d3 Sulfide, the deuterium atoms are typically incorporated at the methoxy position through treatment with deuterated methanol under acidic conditions. The process involves heating the precursor compound with CD₃OD in the presence of acid catalysts such as deuterated sulfuric acid (D₂SO₄) at temperatures ranging from 60 to 90°C [11].

Flow Chemistry Applications

Recent developments in continuous flow synthesis have revolutionized deuteration processes for pharmaceutical applications [12] [13]. Flow chemistry offers several advantages including precise temperature control, enhanced mass transfer, and reduced reaction times. For Omeprazole-d3 Sulfide synthesis, flow reactors enable efficient deuterium incorporation while minimizing side reactions and improving overall yields [14] [15].

The flow process typically involves a multi-step sequence where deuterated reagents are introduced at specific points in the reaction cascade. Temperature gradients can be precisely controlled, allowing for optimal reaction conditions at each stage of the synthesis [13].

Electrochemical Deuteration

An innovative approach involves electrochemical deuteration using proton-conducting membranes [14]. This method employs heavy water (D₂O) as the deuterium source and utilizes electrochemical processes to facilitate the exchange reaction. The process operates at ambient temperature and pressure, offering environmental advantages over traditional high-temperature methods [14].

Late-Stage Functionalization

Late-stage deuteration strategies have gained prominence due to their efficiency and cost-effectiveness [10] [16]. These approaches involve introducing deuterium atoms into nearly complete molecular frameworks, minimizing the need for deuterated starting materials throughout the entire synthetic sequence [17]. For Omeprazole-d3 Sulfide, late-stage deuteration can be achieved through selective C-H activation followed by deuterium incorporation [9].

The process typically employs transition metal catalysts such as iridium or ruthenium complexes that facilitate selective C-H bond activation at the desired position [18]. The deuteration reaction is then completed using deuterium gas or deuterated solvents under mild conditions [19].

| Table 2: Deuteration Methods Comparison | ||||

|---|---|---|---|---|

| Method | Deuterium Source | Temperature Range (°C) | Deuteration Efficiency (%) | Industrial Scalability |

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂SO₄, CD₃OD | 60-150 | 80-99 | High |

| Flow Chemistry Deuteration | D₂O, deuterated solvents | 25-80 | 80-98 | Very High |

| Catalyst-Mediated Exchange | D₂ gas with Pd/C, Rh/C | 150-180 | 85-95 | Medium |

| Direct Deuteration with D₂O | Heavy water (D₂O) | 80-120 | 70-90 | High |

| Late-Stage Deuteration | Deuterated reagents | Variable | 90-99 | Medium |

| Electrochemical Deuteration | D₂O with proton-conducting membrane | 25 | 80-99 | High |

Mechanistic Considerations

The deuteration process involves multiple mechanistic pathways depending on the chosen methodology [9]. In acid-catalyzed HIE reactions, the mechanism proceeds through protonation of the methoxy oxygen, followed by nucleophilic attack by deuterated methanol and subsequent displacement of the original methyl group [11]. The reaction kinetics are influenced by the isotope effect, where C-D bond formation is thermodynamically favored over C-H bond formation due to the lower zero-point energy of deuterium [20].

For catalyst-mediated processes, the mechanism involves coordination of the substrate to the metal center, followed by oxidative addition of the C-H bond and reductive elimination with deuterium incorporation [19]. The selectivity of these reactions can be tuned through ligand design and reaction conditions [18].

Process Optimization for Industrial Production

Industrial-scale production of Omeprazole-d3 Sulfide requires comprehensive process optimization to ensure consistent quality, economic viability, and regulatory compliance [21] [22]. The optimization encompasses reaction engineering, purification strategies, and process analytical technology implementation to achieve robust manufacturing operations [23] [24].

Critical Process Parameters

Temperature Management

Temperature control represents one of the most critical aspects of deuteration reactions [21]. For Omeprazole-d3 Sulfide synthesis, optimal reaction temperatures typically range from 25 to 80°C depending on the chosen deuteration method [14] [13]. Higher temperatures may accelerate reaction rates but can lead to increased side reactions and potential degradation of the deuterated product [20].

Real-time temperature monitoring using resistance temperature detectors (RTDs) ensures precise control throughout the reaction sequence [23]. Temperature gradients within the reactor must be minimized to prevent local hotspots that could compromise product quality [25].

Reaction Time Optimization

The residence time in continuous processes or reaction duration in batch operations significantly impacts both yield and deuteration efficiency [21]. Kinetic studies indicate that optimal reaction times range from 1 to 24 hours depending on reaction conditions and catalyst systems [26] [13]. Extended reaction times may improve deuteration levels but can increase the formation of impurities [20].

Process development teams utilize design of experiments (DoE) methodologies to identify optimal reaction time windows that balance productivity with product quality [21] [27].

Catalyst Systems and Loading

Catalyst selection and loading optimization are crucial for efficient deuteration processes [9] [19]. Typical catalyst loadings range from 5 to 15 mol% based on substrate concentration [26] [16]. Higher catalyst loadings may improve reaction rates but increase costs and potential metal contamination [18].

For heterogeneous catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), catalyst recovery and recycling strategies are implemented to improve process economics [26] [13]. Catalyst lifetime studies are conducted to determine optimal replacement schedules [21].

Solvent System Selection

Solvent Optimization

Solvent selection significantly influences reaction efficiency, selectivity, and downstream processing requirements [21] [22]. For deuteration reactions, polar protic solvents such as deuterated methanol (CD₃OD) or heavy water (D₂O) are preferred due to their ability to participate in the deuteration process [11] [13].

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for nucleophilic substitution reactions during the initial coupling step [6] [4]. Solvent recovery and recycling systems are integrated into the process design to minimize waste and reduce operational costs [28].

Green Chemistry Considerations

Modern process development emphasizes green chemistry principles, including solvent reduction, waste minimization, and energy efficiency [28]. Flow chemistry systems enable significant reductions in solvent volumes while maintaining or improving reaction performance [12] [15].

Aqueous-based reaction systems are explored wherever possible to reduce reliance on organic solvents [14]. Biphasic reaction systems with efficient phase separation can simplify product isolation and purification [21].

Process Analytical Technology

Real-Time Monitoring

Implementation of process analytical technology (PAT) enables real-time monitoring and control of critical quality attributes [22] [29]. High-performance liquid chromatography (HPLC) systems provide continuous monitoring of conversion rates, impurity formation, and deuteration levels [30] [31].

Nuclear magnetic resonance (NMR) spectroscopy offers direct measurement of deuteration efficiency through ²H NMR analysis [2] [16]. In-line NMR systems can provide real-time feedback for process control and optimization [32].

Automated Control Systems

Advanced process control systems integrate multiple analytical inputs to maintain optimal reaction conditions [23] [33]. Feedback control loops automatically adjust temperature, pressure, flow rates, and reagent addition rates based on real-time analytical data [25].

| Table 3: Process Optimization Parameters | |||

|---|---|---|---|

| Parameter Category | Critical Process Parameter | Optimal Range | Monitoring Method |

| Temperature Control | Reaction temperature | 25-80°C | RTD sensors |

| Reaction Time | Residence time | 1-24 hours | Process timer |

| Catalyst Loading | Catalyst concentration | 5-15 mol% | Gravimetric analysis |

| Solvent Selection | Solvent system | Polar protic/aprotic | Chromatographic analysis |

| pH Control | pH range | 6.5-8.5 | pH electrode |

| Pressure Conditions | System pressure | Atmospheric-5 bar | Pressure transducer |

| Mixing Efficiency | Agitation rate | 200-500 rpm | Flow meter |

| Yield Optimization | Conversion efficiency | >85% | HPLC analysis |

Scale-Up Considerations

Equipment Design

Scale-up from laboratory to production scale requires careful consideration of mixing, heat transfer, and mass transfer characteristics [21] [24]. Reactor design must accommodate the specific requirements of deuteration reactions, including appropriate materials of construction and heating/cooling capabilities [22].

For flow chemistry applications, scale-up involves parallel reactor configurations or larger diameter tubing to increase throughput while maintaining optimal residence time distributions [12] [15]. Microreactor technology enables precise scale-up through numbering-up approaches [13].

Heat Transfer Management

Deuteration reactions often involve significant heat generation or removal requirements [21]. Industrial-scale reactors must be designed with adequate heat transfer surface area to maintain temperature uniformity [25]. Jacket cooling or internal heat exchangers may be required for larger vessels [22].

Quality by Design Implementation

Quality by Design (QbD) principles are integrated throughout the process development lifecycle [34] [24]. Design space definition includes understanding the relationship between process parameters and critical quality attributes [35]. Control strategies are developed to ensure consistent product quality within the defined design space [36].

Quality Control Protocols

Comprehensive quality control protocols for Omeprazole-d3 Sulfide ensure product compliance with stringent pharmaceutical standards and regulatory requirements [36] [37]. These protocols encompass analytical method development, validation procedures, and ongoing quality assurance programs specifically designed for deuterated pharmaceutical compounds [29] [32].

Analytical Method Development

High-Performance Liquid Chromatography Methods

HPLC represents the primary analytical technique for Omeprazole-d3 Sulfide analysis, providing separation, identification, and quantification capabilities [30] [31]. Stability-indicating HPLC methods are developed to separate the target compound from potential impurities and degradation products [38] [39].

The chromatographic conditions typically employ reversed-phase columns (C18) with gradient elution using acetonitrile-water mobile phases [30] [40]. Detection is achieved through ultraviolet (UV) absorbance at 280-302 nm, corresponding to the benzimidazole chromophore [31] [41].

System suitability parameters include resolution (≥1.5), tailing factor (≤2.0), and repeatability (relative standard deviation ≤2.0%) [38] [42]. These parameters ensure consistent analytical performance and reliable results [31].

Nuclear Magnetic Resonance Spectroscopy

²H NMR spectroscopy provides definitive confirmation of deuteration levels and positional assignment [2] [16]. The method enables precise quantification of deuterium incorporation, which is critical for regulatory compliance and therapeutic efficacy [17] [43].

¹H NMR analysis of the deuterated compound shows characteristic peak reduction or elimination at positions where deuterium substitution has occurred [8] [44]. Integration ratios compared to non-deuterated reference standards provide quantitative deuteration data [16].

Identity Testing Protocols

Chromatographic Identity

Identity testing employs HPLC retention time matching against qualified reference standards [29] [31]. Acceptance criteria typically require retention time agreement within ±0.1 minutes under identical chromatographic conditions [42] [45].

Additional identity confirmation utilizes mass spectrometric analysis, where the molecular ion peak shifts by +3 mass units compared to the non-deuterated analog, confirming the presence of three deuterium atoms [2] [46].

Spectroscopic Confirmation

Infrared (IR) spectroscopy provides supplementary identity confirmation through characteristic C-D stretching frequencies [44] [47]. The C-D stretches appear at lower frequencies (approximately 2100-2300 cm⁻¹) compared to C-H stretches, providing definitive structural confirmation [48].

Purity and Impurity Analysis

Related Substances Testing

HPLC-based impurity profiling identifies and quantifies process-related impurities, degradation products, and starting material residues [30] [49]. Gradient elution conditions are optimized to separate known impurities including omeprazole sulfone, hydroxylated derivatives, and non-deuterated analogs [3] [4].

Individual impurity limits are established based on International Council for Harmonisation (ICH) guidelines, typically not exceeding 0.1% for identified impurities and 0.05% for unidentified impurities [49] [50].

Mass Spectrometric Identification

LC-MS/MS analysis provides structural identification of impurities and confirms their molecular weights [40] [39]. Fragmentation patterns help elucidate impurity structures and potential formation pathways [3] [46].

Stability Testing Programs

Accelerated Stability Studies

Accelerated stability testing is conducted under stressed conditions (40°C/75% relative humidity) to predict long-term stability [51] [52]. Testing frequencies follow ICH guidelines with evaluations at 0, 3, and 6 months [53] [50].

Critical stability parameters include assay potency, deuteration level maintenance, and impurity formation rates [35] [54]. Acceptance criteria require maintenance of ≥95% initial potency and ≤5% total degradation [51] [55].

Forced Degradation Studies

Forced degradation studies expose the compound to extreme conditions including acidic (pH 1-3), basic (pH 11-13), oxidative (3% hydrogen peroxide), thermal (60-80°C), and photolytic stress [51] [52]. These studies identify potential degradation pathways and validate the stability-indicating nature of analytical methods [53] [50].

| Table 4: Quality Control Testing Protocols | |||

|---|---|---|---|

| Test Category | Analytical Method | Acceptance Criteria | Test Frequency |

| Identity Testing | HPLC-UV, NMR | RT match ±0.1 min | Each batch |

| Purity Analysis | HPLC with gradient elution | ≥98.6% by area | Each batch |

| Deuteration Level | ²H NMR spectroscopy | ≥99% atom D | Each batch |

| Impurity Profiling | HPLC-MS/MS | ≤0.1% each impurity | Each batch |

| Stability Testing | Accelerated stability studies | No degradation >5% | Annual/on change |

| Moisture Content | Karl Fischer titration | ≤0.5% w/w | Each batch |

| Residual Solvents | GC-MS headspace | Per ICH Q3C limits | Each batch |

| Heavy Metals | ICP-MS | Per ICH Q3D limits | Quarterly |

Good Manufacturing Practice Compliance

Documentation Requirements

All analytical procedures must be formally documented, validated, and approved according to Good Manufacturing Practice (GMP) standards [56] [57]. Standard Operating Procedures (SOPs) detail step-by-step analytical protocols with sufficient detail to ensure reproducibility [29] [42].

Analytical method validation follows ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity, range, and robustness [49] [58]. Validation reports document all experimental data and statistical analyses supporting method performance claims [29] [32].

Personnel Training and Qualification

Analytical personnel receive comprehensive training on deuterated compound analysis, including specialized techniques for isotope quantification [56] [37]. Training programs cover theoretical principles, practical techniques, and safety considerations specific to deuterated materials [57].

Analyst qualification includes demonstration of proficiency through practical assessments and ongoing competency evaluations [37] [25]. Training records are maintained as part of the quality system documentation [56].

Equipment Qualification and Calibration

Analytical instruments undergo installation qualification (IQ), operational qualification (OQ), and performance qualification (PQ) before use in GMP testing [34] [57]. Regular calibration schedules ensure continued analytical accuracy and precision [37] [32].

System suitability testing is performed before each analytical run to verify instrument performance [31] [38]. Preventive maintenance programs minimize instrument downtime and ensure consistent analytical results [32] [45].

| Table 5: Good Manufacturing Practice Compliance Requirements | |||

|---|---|---|---|

| GMP Element | Requirement Description | Regulatory Reference | Verification Method |

| Personnel Training | Deuteration process training and certification | 21 CFR 211.25 | Training records and assessments |

| Equipment Qualification | Installation, operational, and performance qualification | 21 CFR 211.63 | Qualification protocols and reports |

| Process Validation | Process performance qualification studies | 21 CFR 211.100 | Validation master plan and reports |

| Documentation Control | Controlled document management system | 21 CFR 211.186 | Document audit trails |

| Change Control | Change control for process modifications | ICH Q10 | Change control records |

| Environmental Monitoring | Clean room classification and monitoring | 21 CFR 211.42 | Environmental monitoring data |

| Deviation Management | Investigation and CAPA for deviations | 21 CFR 211.192 | Deviation logs and investigations |

| Supplier Qualification | Audit and approval of deuterium suppliers | 21 CFR 211.84 | Supplier audit reports |

Regulatory Compliance and Validation

Method Validation Parameters

Analytical method validation encompasses all parameters required by regulatory guidelines [49] [58]. Specificity testing demonstrates the ability to distinguish Omeprazole-d3 Sulfide from structurally related compounds and potential impurities [29] [42].

Accuracy studies utilize synthetic mixtures of known composition to determine method bias and recovery rates [49]. Precision studies evaluate repeatability (same analyst, same day) and intermediate precision (different analysts, different days) [58].

Linearity studies establish the relationship between analytical response and concentration over the working range [49]. Range studies confirm method performance across the specified concentration limits [29].

Change Control Procedures

Any modifications to validated analytical methods require formal change control evaluation [34] [25]. Impact assessments determine whether revalidation is necessary based on the nature and extent of proposed changes [36].

Method equivalency studies may be required when transferring analytical methods between laboratories or when implementing new instrumentation [29] [45]. Side-by-side comparisons demonstrate continued method performance under modified conditions [32].

Audit and Inspection Readiness

Quality control laboratories maintain audit readiness through comprehensive documentation, trained personnel, and validated systems [37] [57]. Regular internal audits identify potential compliance gaps and corrective actions [36].